Imidazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

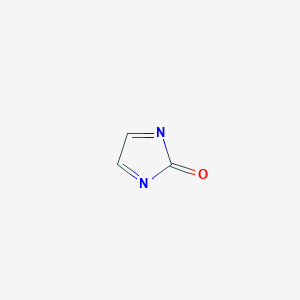

Imidazolone is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various fields such as chemistry, biology, and medicine. It is a derivative of imidazole, which is a fundamental structure in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Imidazolone can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the condensation of abromoketones with formamidine acetate in liquid ammonia .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions that optimize yield and efficiency. These methods typically use catalysts and are conducted under controlled conditions to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Multicomponent Reactions

The combination of carbonyls, amines, and isocyanoacetates under catalytic conditions yields imidazolones with structural diversity (Table 1) .

Table 1: Reaction Conditions for Imidazolone Synthesis

| Carbonyl Component | Amine Component | Catalyst | Solvent | Product (Yield) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Benzylamine | AgNO₃ | MeOH | This compound 5a (85%) |

| Acetone | tert-Butylamine | None | HFIP | Oxazoline 6a (55%) |

| Piperonal | trans-1,2-Diaminocyclohexane | AgNO₃ | MeOH | Coelenterazine analog 9 (43%) |

Key findings:

-

AgNO₃ catalysis in MeOH selectively drives MCRs toward imidazolones, while solvents like hexafluoroisopropanol (HFIP) favor oxazolines .

-

Sequential protocols (pre-forming imines) yield imidazolines, whereas one-pot MCRs with AgNO₃ enable gram-scale this compound synthesis .

Biochemical Formation

Imidazolones form via the Maillard reaction between the guanidino group of arginine and 3-deoxyglucosone (3-DG), a reactive intermediate linked to diabetic complications . This pathway is implicated in advanced glycation end products (AGEs) found in renal and vascular tissues .

Reactivity and Functionalization

Imidazolones undergo electrophilic and nucleophilic reactions, enabling derivatization for pharmaceutical and material applications.

Electrophilic Substitution

-

C-2 Functionalization : The C-2 position of the this compound core reacts with electrophiles to form C-, S-, and N-derivatives. For example, Pd-catalyzed C–H activation at C-2 produces fluorophore derivatives (e.g., 10 ) in 43% yield .

-

Tautomerism : Imidazolones exhibit dynamic tautomerism, with computational studies suggesting comparable stability between keto and enol forms .

Nucleophilic Reactions

-

Lactamization : Intermediate enamines derived from isocyanide insertion dehydrate to form imidazolones, as seen in GFP chromophore synthesis .

-

Quaternization : Imidazolines (saturated analogs) form quaternary salts with alkyl halides, though imidazolones show reduced reactivity due to aromatic stabilization .

Enzymatic Catalysis

Imidazolones mimic histidine residues in enzymes, participating in acid-base and nucleophilic catalysis. Protonated this compound facilitates proton transfer in bond cleavage (e.g., P–O in DNA), while the neutral form acts as a nucleophile in phosphorylation .

Applications De Recherche Scientifique

Anticancer Agents

Imidazolones have shown promising results as potential anticancer agents. Recent studies have synthesized new imidazolone-sulphonamide-pyrimidine hybrids that exhibit potent activity against cancer cell lines such as MCF-7. For instance, compound 6b demonstrated an IC50 value of 1.05 μM against MCF-7 cells, outperforming the standard drug Doxorubicin (IC50 = 1.91 μM). The mechanism of action includes inhibition of the epidermal growth factor receptor (EGFR) kinase and induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 6b | 1.05 | EGFR inhibition, apoptosis induction |

| Dox | 1.91 | Chemotherapeutic agent |

Antidiabetic Agents

Imidazo[1,2-c]quinazolines, a subclass of imidazolones, have been identified as potent inhibitors of α-glucosidase, which is crucial for managing diabetes. Compound 11j , with two methoxy groups at specific positions, exhibited an IC50 value of 12.44 μM, significantly more potent than the standard inhibitor .

| Compound | IC50 (μM) | Target |

|---|---|---|

| 11j | 12.44 | α-glucosidase |

| Standard | 750.0 | α-glucosidase |

Antibiotic Resistance Modulation

Imidazolones are being explored as adjuvants to enhance the efficacy of existing antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Certain derivatives have been shown to restore the effectiveness of β-lactam antibiotics at low concentrations. For example, a specific this compound derivative increased oxacillin's effectiveness against MRSA strains by up to 256-fold .

| Compound | Concentration (mM) | Enhancement Factor |

|---|---|---|

| 13 | 0.0625 | Restored β-lactam efficacy |

| 8 | 0.125 | Enhanced oxacillin activity |

Agricultural Applications

Imidazolones also find applications in agriculture, particularly as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in plants and fungi. The this compound scaffold has been utilized in developing compounds that target plant growth regulators and fungal pathogens.

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing this compound derivatives for enhanced biological activity. Modifications at various positions on the this compound ring can significantly influence their pharmacological properties:

- Electron-donating groups (e.g., methoxy) generally enhance activity.

- Electron-withdrawing groups (e.g., halogens) may reduce potency.

This knowledge aids in designing more effective therapeutic agents by tailoring their chemical structures to improve selectivity and efficacy against specific targets.

Mécanisme D'action

The mechanism of action of Imidazolone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Imidazolone is similar to other imidazole derivatives, such as 1,3-dihydro-2H-imidazol-2-one and benzimidazole. it is unique in its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties . Other similar compounds include:

1,3-Dihydro-2H-imidazol-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.

Benzimidazole: Widely used in medicinal chemistry for its antifungal and antiparasitic properties.

Propriétés

Numéro CAS |

378750-35-7 |

|---|---|

Formule moléculaire |

C3H2N2O |

Poids moléculaire |

82.06 g/mol |

Nom IUPAC |

imidazol-2-one |

InChI |

InChI=1S/C3H2N2O/c6-3-4-1-2-5-3/h1-2H |

Clé InChI |

WZELXJBMMZFDDU-UHFFFAOYSA-N |

SMILES |

C1=NC(=O)N=C1 |

SMILES canonique |

C1=NC(=O)N=C1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.